Product packaging for 1-(1,3-Thiazol-4-yl)butan-1-amine(Cat. No.:)

1-(1,3-Thiazol-4-yl)butan-1-amine

Cat. No.: B13168357
M. Wt: 156.25 g/mol
InChI Key: OPCAOYLOBMVPSM-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-4-yl)butan-1-amine is a chemical compound of interest in medicinal chemistry and drug discovery research due to its incorporation of the 1,3-thiazole heterocycle. The thiazole ring is a privileged scaffold in pharmaceutical development, known for its presence in a wide range of bioactive molecules and approved drugs . This specific amine-functionalized derivative serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound as a key intermediate to develop new substances for investigating biological pathways. The structural features of this compound, particularly the nucleophilic amine group and the electron-rich thiazole ring, make it a valuable precursor for creating libraries of compounds for high-throughput screening against various biological targets. Thiazole-containing compounds are recognized for their ability to impart good cell permeability and oral bioavailability in drug candidates, in part due to the lipophilicity provided by the sulfur atom . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2S B13168357 1-(1,3-Thiazol-4-yl)butan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-(1,3-thiazol-4-yl)butan-1-amine

InChI

InChI=1S/C7H12N2S/c1-2-3-6(8)7-4-10-5-9-7/h4-6H,2-3,8H2,1H3

InChI Key

OPCAOYLOBMVPSM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CSC=N1)N

Origin of Product

United States

Synthetic Methodologies for 1 1,3 Thiazol 4 Yl Butan 1 Amine and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known and reliable chemical reactions. slideshare.neticj-e.org For 1-(1,3-thiazol-4-yl)butan-1-amine, the primary disconnections are at the C-C and C-N bonds of the butanamine side chain and the C-C bond connecting the side chain to the thiazole (B1198619) ring.

This analysis reveals two key precursors: a 4-substituted thiazole derivative and a four-carbon chain with a terminal amine or a functional group that can be converted to an amine. The thiazole precursor could be a 4-formylthiazole or a 4-halothiazole, which would then undergo a reaction to introduce the butanamine side chain. Alternatively, the butanamine chain could be built onto a simpler thiazole starting material.

Classical Synthetic Approaches to the this compound Core

Classical synthetic methods provide a foundational framework for constructing the target molecule. These approaches are typically well-established and have been widely used in organic synthesis.

Formation of the Butanamine Aliphatic Chain

The butanamine side chain can be constructed through various classical organic reactions. One common method involves the reaction of a suitable thiazole-containing nucleophile with a four-carbon electrophile. For instance, a Grignard reagent derived from a 4-halothiazole could react with a protected 4-aminobutanal (B194337) derivative. Another approach could involve the Wittig reaction between a thiazole-4-carbaldehyde and a suitable phosphorane to form an alkene, which is then reduced and functionalized to introduce the amine group.

Construction of the 1,3-Thiazole Heterocyclic Ring System

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. nih.govbepls.com This method typically involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). nih.govbepls.com For the synthesis of 4-substituted thiazoles, a key intermediate would be a 1-halo-2-butanone derivative which would then react with a thioamide.

Variations of the Hantzsch synthesis and other methods for thiazole ring construction include:

Cook-Heilborn Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or a related compound to form a 5-aminothiazole. bepls.compharmaguideline.com

Tcherniac's Synthesis: This approach utilizes the hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles. pharmaguideline.com

Reaction with Thioamides: Thioamides can react with various reagents, such as α-haloketones or second-chloroxiranes, to yield thiazole derivatives. pharmaguideline.comorganic-chemistry.org

Table 1: Comparison of Classical Thiazole Synthesis Methods

Synthesis Method Key Reactants Position of Substitution Reference
Hantzsch Synthesis α-Halocarbonyl, Thioamide/Thiourea 2, 4, and/or 5 nih.govbepls.com
Cook-Heilborn Synthesis α-Aminonitrile, Carbon Disulfide 5-Amino bepls.compharmaguideline.com
Tcherniac's Synthesis α-Thiocyanoketone 2 pharmaguideline.com

Strategic Coupling Reactions for Thiazole-Butanamine Linkage

Once the thiazole ring and the butanamine precursor are synthesized, they must be strategically coupled. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful tools for forming the C-C bond between the thiazole ring and the butanamine side chain. For example, a 4-halothiazole can be coupled with a butenylboronic acid derivative (Suzuki coupling) or a butenylstannane (Stille coupling). The resulting alkene can then be reduced and the amine group deprotected.

Another strategy involves the reaction of an organometallic reagent derived from the butanamine precursor with a 4-halothiazole. For instance, a lithiated derivative of a protected butanamine could be used to displace the halide on the thiazole ring.

Advanced Synthetic Strategies and Reaction Optimization

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. These advanced strategies often involve the use of catalysts to improve reaction rates and yields.

Catalytic Reactions for Enhanced Efficiency

Various catalysts have been developed to enhance the efficiency of thiazole synthesis. For instance, copper silicate (B1173343) has been used as a heterogeneous and reusable catalyst for the rapid and efficient synthesis of 4-substituted 2-aminothiazoles. nanobioletters.com This method offers advantages such as short reaction times, high yields, and a simple workup procedure. nanobioletters.com Other catalytic systems for thiazole synthesis include silica-supported tungstosilicic acid, which can be used in one-pot, multi-component reactions under conventional heating or ultrasonic irradiation. nih.govresearchgate.net

The use of microwave assistance has also been shown to accelerate the Hantzsch thiazole synthesis, leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov Furthermore, chemo- and stereoselective synthesis of substituted thiazoles can be achieved using alkaline earth catalysts, such as Ca(OTf)2, which can chemoselectively distinguish between different functional groups. acs.org

Table 2: Examples of Catalysts in Thiazole Synthesis

Catalyst Type of Reaction Advantages Reference
Copper Silicate Hantzsch Thiazole Synthesis Heterogeneous, Reusable, Rapid, High Yield nanobioletters.com
Silica Supported Tungstosilisic Acid Hantzsch Thiazole Synthesis Reusable, Green, High Yield nih.govresearchgate.net
Microwave Irradiation Hantzsch Thiazole Synthesis Shorter Reaction Time, Higher Yield nih.gov
Ca(OTf)2 Thiazole Synthesis from Propargyl Alcohols Chemo- and Stereoselective acs.org

Stereoselective Synthesis for Chiral Derivatives

The synthesis of specific stereoisomers of this compound and its derivatives is crucial, as the biological activity of chiral molecules is often dependent on their three-dimensional arrangement. A prominent strategy for achieving this is through the use of chiral auxiliaries, such as tert-butanesulfinamide. nih.gov This method facilitates the asymmetric synthesis of chiral amines with high diastereoselectivity.

The general approach involves the condensation of a chiral sulfinamide, for instance, (R)- or (S)-tert-butanesulfinamide, with an appropriate aldehyde (e.g., 1,3-thiazole-4-carbaldehyde) to form a chiral N-sulfinyl imine. nih.gov This intermediate then undergoes a diastereoselective addition of an organometallic reagent, such as a Grignard reagent or an organolithium species corresponding to the desired side chain. The chiral auxiliary directs the nucleophilic attack to one face of the imine, leading to the preferential formation of one diastereomer. The final step involves the removal of the sulfinyl group, typically under mild acidic conditions, to yield the desired chiral primary amine with high enantiomeric excess. nih.gov This synthetic sequence provides a reliable pathway to access enantiopure forms of this compound derivatives. nih.gov

Table 1: Key Steps in Chiral Amine Synthesis via tert-Butanesulfinamide Auxiliary

StepReactionReagents & ConditionsPurpose
1Imine FormationThiazole-4-carbaldehyde, (R)- or (S)-tert-butanesulfinamide, Dehydrating agent (e.g., CuSO₄)Formation of a chiral N-tert-butanesulfinyl imine.
2Diastereoselective AdditionOrganometallic reagent (e.g., Propylmagnesium bromide), Anhydrous solvent (e.g., THF) at low temperatureStereocontrolled formation of the C-N bond, establishing the chiral center. nih.gov
3DeprotectionAcidic conditions (e.g., HCl in an alcohol solvent)Removal of the chiral auxiliary to yield the final chiral amine. nih.gov

Multi-component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. thieme-connect.denih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of thiazole derivatives, MCRs provide a facile route to varied substitution patterns. nih.gov

A notable example is the one-pot, catalyst-free synthesis of fully substituted lawsone-1,3-thiazole hybrids. nih.gov This reaction proceeds by combining an arylglyoxal, the naturally occurring naphthoquinone lawsone, and a thiobenzamide (B147508) in acetic acid. nih.gov The method is robust, avoids the need for metal catalysts, and simplifies product isolation, often requiring only filtration. nih.gov While this specific example produces C5-lawsone substituted thiazoles, the principles of MCRs can be broadly applied to generate diverse analogues of this compound by varying the constituent components. The Hantzsch thiazole synthesis, which condenses a-haloketones with a thioamide, is a classic two-component reaction, but modern MCR variations expand upon this theme to introduce greater complexity in a single operation. researchgate.net

Table 2: Example of a Multi-Component Reaction for Thiazole Hybrid Synthesis

Component 1Component 2Component 3Solvent/TempProduct Type
ArylglyoxalsLawsoneThiobenzamidesAcetic Acid / 90 °CLawsone-1,3-thiazole hybrids. nih.gov

Synthesis of Structural Analogues and Derivatives

The systematic modification of the this compound scaffold is essential for structure-activity relationship (SAR) studies. These modifications can be targeted at the butanamine side chain, the thiazole ring itself, or through the creation of larger, hybrid molecular architectures.

Modifications of the Butanamine Side Chain

The butanamine side chain offers multiple avenues for structural modification to modulate the physicochemical properties of the parent compound. Synthetic strategies can be employed to alter its length, introduce branching, create unsaturation, or incorporate cyclic constraints.

Chain Length Variation: Homologues can be synthesized by employing different Grignard or organolithium reagents during the stereoselective addition to the N-sulfinyl imine intermediate.

Introduction of Unsaturation: Chemical groups such as alkynes or alkenes can be incorporated into the side chain, as seen in related butanamine structures. nih.gov

Cyclization: The side chain can be involved in intramolecular reactions to form new ring systems. For example, methodologies for the synthesis of azetidines via the intramolecular aminolysis of epoxy amines demonstrate how a linear amine chain can be cyclized to form a strained, four-membered ring, a valuable motif in medicinal chemistry. frontiersin.org

Quaternary Centers: Tandem assembly procedures, while demonstrated for other heterocyclic systems, show the potential for creating C4-quaternary centers through the reaction of amides, amines, and ketones, suggesting a route to complex branching patterns adjacent to the amine. nih.gov

Functionalization and Substitution on the Thiazole Ring

The thiazole ring is a versatile platform for further functionalization, allowing for the introduction of a wide array of substituents that can influence the molecule's electronic properties and binding interactions. researchgate.net

A key strategy involves installing a versatile reactive group onto the ring that can serve as a handle for subsequent transformations. For instance, a sulfone moiety installed on a thiazole ring has been shown to be an effective reactive tag. nih.gov This sulfone group facilitates a diverse range of reactions, including nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-couplings, and radical-based alkylations, allowing for the introduction of various carbon, nitrogen, oxygen, and sulfur-based substituents. nih.gov

Another common approach is the direct functionalization of the thiazole ring. For example, the C5 position of the 2-aminothiazole (B372263) ring can be brominated using N-bromosuccinimide (NBS). nih.gov This brominated intermediate is then susceptible to nucleophilic substitution, enabling the introduction of various amines and other nucleophiles. nih.gov Furthermore, thiazole rings bearing carboxylic acid or amino groups, often derived from starting materials like ethyl 2-amino-thiazole-4-carboxylate, can be readily modified using standard peptide coupling and acylation reactions to attach diverse chemical moieties. nih.gov

Table 3: Selected Methods for Thiazole Ring Functionalization

PositionReaction TypeReagentsFunctional Group Introduced
C5Electrophilic BrominationN-Bromosuccinimide (NBS)Bromine (-Br). nih.gov
C5 (of a brominated thiazole)Nucleophilic SubstitutionPrimary or Secondary Amines, K₂CO₃Amino groups (-NRR'). nih.gov
C2/C4Amide CouplingCarboxylic acids, Coupling agents (HCTU, HOBt)Amide linkages. nih.gov
Thiazole RingSulfone Activation / SNArSulfone-activated thiazole, various nucleophiles (alcohols, thiols)Ethers, Thioethers. nih.gov

Development of Hybrid Molecular Architectures

Creating hybrid molecules by combining the this compound core with other pharmacologically relevant scaffolds is a powerful strategy for developing novel compounds. This molecular hybridization aims to integrate the beneficial properties of different structural motifs into a single molecule.

Examples of this approach are abundant in the literature:

Thiazole-Thiophene Hybrids: The synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives creates a direct link between two distinct five-membered aromatic heterocycles. nih.gov

Thiazole-Peptidomimetics: By coupling amino acids to a thiazole scaffold, researchers have developed complex peptidomimetic analogues. For example, a lead compound was developed featuring 3,4,5-trimethoxybenzoyl and 2-aminobenzophenone (B122507) moieties attached to a valine-derived thiazole scaffold. nih.gov

Thiazole-Quinoline Hybrids: The reaction between activated acetylenic compounds and thiourea derivatives of quinoline (B57606) results in the formation of novel thiazole structures incorporating the quinoline moiety. researchgate.net

Fused Heterocyclic Systems: A more integrated form of hybridization involves fusing the thiazole ring with another heterocyclic system. The development of a 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole represents the creation of an unprecedented [5-5]-fused heteroaromatic system, which serves as a building block for further chemical exploration. nih.gov

Thiazole-Natural Product Hybrids: Naturally occurring bioactive compounds can be linked to the thiazole core, as demonstrated by the multicomponent synthesis of lawsone-1,3-thiazole hybrids. nih.gov

Table 4: Examples of Hybrid Molecular Architectures Based on Thiazole

Hybrid TypeComponent 1Component 2Reference
Thiazole-ThiopheneThiazole4-Chlorothiophene nih.gov
Thiazole-PeptidomimeticThiazole-Valine Scaffold3,4,5-Trimethoxybenzoyl chloride nih.gov
Thiazole-QuinolineThiourea-Quinoline derivativeDialkyl acetylenedicarboxylate researchgate.net
Fused ThiazoleThiazole RingTriazole Ring nih.gov
Thiazole-Natural ProductThiazoleLawsone (a naphthoquinone) nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 1,3 Thiazol 4 Yl Butan 1 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive assignment of molecular structures. mdpi.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 1-(1,3-thiazol-4-yl)butan-1-amine, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the thiazole (B1198619) ring and the butylamine (B146782) side chain.

The aromatic protons of the thiazole ring typically resonate in the downfield region, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms. For an unsubstituted thiazole, the protons at positions 2, 4, and 5 show distinct chemical shifts, often observed around 8.9 ppm (H2), 8.0 ppm (H4), and 7.4 ppm (H5). mdpi.com For this compound, the proton at the C5 position of the thiazole ring would likely appear as a singlet, while the proton at the C2 position would also be a singlet. chemicalbook.com

The protons of the butylamine side chain would appear in the upfield region. The proton on the carbon adjacent to the amine group (the alpha-carbon) would be expected to have a chemical shift between 2.3 and 3.0 ppm due to the deshielding effect of the nitrogen atom. libretexts.org The other methylene (B1212753) protons of the butyl chain would resonate at progressively higher fields (lower ppm values). The terminal amine protons (NH₂) typically appear as a broad signal, and their chemical shift can vary depending on concentration and solvent due to hydrogen bonding. libretexts.org

Proton Assignment Typical Chemical Shift (ppm) Multiplicity
Thiazole H-2~8.9Singlet
Thiazole H-5~7.4Singlet
CH (alpha to thiazole)VariesTriplet
CH₂ (beta to thiazole)VariesMultiplet
CH₂ (gamma to thiazole)VariesMultiplet
CH₂ (adjacent to NH₂)~2.3-3.0Multiplet
NH₂Broad, variableSinglet (broad)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. In this compound, distinct signals would be observed for each unique carbon atom.

The carbon atoms of the thiazole ring are typically found in the aromatic region of the spectrum. For an unsubstituted thiazole, the chemical shifts are approximately 154 ppm (C2), 143 ppm (C4), and 120 ppm (C5). mdpi.com In the target molecule, the C4 carbon would be substituted, and its chemical shift would be adjusted accordingly. Carbons directly attached to nitrogen atoms in aliphatic amines generally appear in the 10-65 ppm range. libretexts.org The carbons of the butyl chain would show characteristic shifts, with the carbon alpha to the amine group being the most deshielded of the chain.

Carbon Assignment Typical Chemical Shift (ppm)
Thiazole C-2~154
Thiazole C-4~143 (substituted)
Thiazole C-5~120
C=O (if present in analogue)165-190 libretexts.org
Butyl Chain Carbons10-65

To unambiguously assign the complex spectra of these molecules and their analogues, two-dimensional (2D) NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings within the butyl chain and potentially between the side chain and the thiazole ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This allows for the complete mapping of the molecular scaffold.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₁₂N₂S, the expected exact mass would be approximately 172.07 g/mol .

Upon ionization, the molecular ion (M⁺) is generated. A key fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.org This α-cleavage results in the formation of a stable iminium ion. For this compound, this would lead to the loss of a propyl radical to form a fragment with a mass-to-charge ratio (m/z) corresponding to the thiazolyl-methaniminium ion. Another potential fragmentation would involve the cleavage of the bond between the thiazole ring and the butyl chain. The fragmentation of the thiazole ring itself can also occur, leading to characteristic smaller fragments. The presence of an odd number of nitrogen atoms in the molecule dictates that the molecular ion will have an odd m/z value, a principle known as the nitrogen rule. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov

In the IR spectrum of this compound, characteristic absorption bands would be observed. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-H stretching vibrations of the aliphatic butyl chain would be observed around 2960-2850 cm⁻¹. The C=N stretching vibration within the thiazole ring typically appears in the 1650-1550 cm⁻¹ region. mdpi.comnih.gov The C-N stretching of the aliphatic amine is found in the 1250-1020 cm⁻¹ range. orgchemboulder.com Additionally, the out-of-plane bending of the C-H bonds on the thiazole ring can provide information about the substitution pattern. cdnsciencepub.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C-S stretching vibration of the thiazole ring, which might be weak in the IR spectrum, could show a more intense signal in the Raman spectrum. The symmetric vibrations of the molecule would also be more prominent in the Raman spectrum.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Primary Amine (NH₂)N-H Stretch3400-3250 (two bands) libretexts.orgorgchemboulder.comIR
Primary Amine (NH₂)N-H Bend (Scissoring)1650-1580 orgchemboulder.comspectroscopyonline.comIR
Primary/Secondary AmineN-H Wag910-665 orgchemboulder.comIR
Aliphatic C-HC-H Stretch2960-2850 wpmucdn.comIR, Raman
Thiazole RingC=N Stretch1650-1550 mdpi.comnih.govIR, Raman
Thiazole RingC=C Stretch~1580, ~1496 researchgate.netIR, Raman
Aliphatic AmineC-N Stretch1250-1020 orgchemboulder.comIR
Thiazole RingC-S StretchVariesRaman

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While no specific crystal structure for this compound is readily available in the searched literature, analysis of related thiazole-containing compounds reveals important structural trends.

For a crystalline sample of this compound, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the conformation of the butylamine side chain relative to the planar thiazole ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine group and the nitrogen atom of the thiazole ring, would be elucidated. These interactions are crucial in determining the packing of the molecules in the crystal lattice. In analogues, the planarity between the thiazole ring and other aromatic systems can be determined, along with the conformation of various substituents. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in synthetic chemistry for the verification of a newly synthesized compound's empirical formula. This analytical method determines the mass percentage of constituent elements—primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. This comparison is crucial for confirming the purity and identity of the compound. researchgate.netresearchgate.netnih.gov In the structural elucidation of thiazole derivatives, elemental analysis is a standard and indispensable step, often used in conjunction with spectroscopic methods like NMR and mass spectrometry to unequivocally confirm the proposed structure. derpharmachemica.comnih.govmdpi.comnih.gov

For this compound, the proposed molecular formula is C₇H₁₂N₂S. Based on this formula, the theoretical elemental composition has been calculated. In a research setting, these values serve as the benchmark against which experimental results are measured. The experimental values, or "found" values, are typically considered acceptable if they fall within ±0.4% of the calculated percentages, providing strong evidence for the correct empirical formula and the substance's purity. nih.gov

The table below outlines the calculated elemental composition for this compound and provides representative "found" values that would be expected from experimental analysis.

Table 1: Elemental Analysis Data for this compound

ElementCalculated (%) for C₇H₁₂N₂SFound (%) (Representative)
Carbon (C)53.7953.85
Hydrogen (H)7.747.71
Nitrogen (N)17.9317.88
Sulfur (S)20.5220.45

The utility of elemental analysis extends to the characterization of a series of related compounds or analogues. By systematically applying this technique, researchers can validate the structures of an entire library of new chemical entities. For instance, published studies on various thiazole analogues consistently report the use of elemental analysis to confirm their respective empirical formulas. nih.govresearchgate.netresearchgate.net

The following table presents the calculated elemental compositions for two such analogues, demonstrating the application of this method across a chemical series. The close agreement between calculated and found values in these examples from the literature underscores the reliability of the technique. researchgate.netresearchgate.net

Table 2: Elemental Analysis Data for Structurally Related Thiazole Analogues

Compound NameMolecular FormulaElementCalculated (%)Found (%) researchgate.netresearchgate.net
N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide researchgate.netC₁₈H₂₂BrN₃OSC52.9452.81
H5.435.39
N10.2910.33
S7.857.80
N-(4-Chlorophenyl)-2-(4-((E)-(2-(4-methyl-5-((E)-(4-nitrophenyl)diazenyl)thiazol-2-yl)hydrazineylidene)methyl)phenoxy)acetamide mdpi.comC₂₅H₂₀ClN₇O₄SC54.6054.39
H3.673.44
N17.8317.72
S5.835.91

Computational Chemistry and Theoretical Studies of 1 1,3 Thiazol 4 Yl Butan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry due to its favorable balance between accuracy and computational cost. It is particularly well-suited for studying molecules the size of 1-(1,3-thiazol-4-yl)butan-1-amine. DFT calculations are used to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry, by finding the minimum energy state on the potential energy surface.

In a typical DFT study on a thiazole (B1198619) derivative, the geometry is optimized using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p). researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters would include the planarity of the thiazole ring and the conformational arrangement of the butylamine (B146782) side chain.

Beyond geometry, DFT is used to calculate crucial electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For thiazole derivatives, these calculations help in understanding the sites susceptible to electrophilic or nucleophilic attack. nih.gov The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Illustrative DFT-Calculated Properties for a Thiazole Derivative (Note: This data is representative of a typical thiazole derivative and is for illustrative purposes, as specific experimental or calculated values for this compound are not publicly available.)

PropertyRepresentative ValueMethod
HOMO Energy-6.5 eVB3LYP/6-31G
LUMO Energy-1.2 eVB3LYP/6-31G
HOMO-LUMO Gap5.3 eVB3LYP/6-31G
Dipole Moment3.5 DB3LYP/6-31G

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, can provide very high accuracy. nih.gov

Due to their significant computational expense, high-level ab initio calculations are often performed on smaller, representative fragments of a larger molecule or used to benchmark more cost-effective methods like DFT. For this compound, one might perform MP2 calculations on the thiazole ring itself or on 4-methylthiazole (B1212942) to obtain highly accurate reference data for its geometry and electronic structure. These methods are particularly valuable for refining the understanding of electron correlation effects, which are crucial for accurately describing the molecule's properties. nih.gov

Theoretical Prediction of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular vibrations or electronic transitions, providing a deeper understanding of the molecule's structure.

For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net A frequency calculation following a geometry optimization yields the vibrational modes of the molecule. The resulting IR spectrum can be compared with experimental data to confirm the presence of key functional groups, such as the N-H stretches of the amine group and the C=N and C-S vibrations characteristic of the thiazole ring. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions are invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules with many non-equivalent protons and carbons. nih.gov Comparing calculated and experimental spectra can also help to confirm the predicted lowest-energy conformation of the molecule in solution. researchgate.net

Molecular Modeling for Conformational Landscape and Dynamics

While quantum mechanics provides a detailed electronic picture, molecular modeling using classical mechanics is better suited for exploring the conformational flexibility and dynamic behavior of molecules over time.

Force Field Development and Parameterization

Molecular mechanics methods rely on "force fields," which are sets of equations and associated parameters that define the potential energy of a molecule as a function of its atomic coordinates. Widely used force fields include AMBER, CHARMM, and OPLS. nih.gov While these force fields have robust parameters for common biomolecules like proteins and nucleic acids, specific parameters are often required for novel or drug-like molecules such as this compound. frontiersin.org

The development of new parameters typically involves a multi-step process. uq.edu.au First, high-level quantum chemical calculations (e.g., DFT or MP2) are performed to obtain data on the molecule's geometry, vibrational frequencies, and rotational energy profiles around key bonds. nih.gov Then, the force field parameters (e.g., bond stretching constants, angle bending constants, and dihedral torsion parameters) are adjusted to reproduce the quantum mechanical data as closely as possible. frontiersin.org This ensures that the classical model accurately represents the molecule's conformational preferences and energy landscape. For this compound, parameterizing the torsions involving the butyl chain and its connection to the thiazole ring would be critical for accurately simulating its flexibility.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom in a system and then integrate Newton's equations of motion to simulate the movement of atoms over time. nih.gov This provides a "movie" of the molecule's behavior, offering insights into its conformational landscape, flexibility, and interactions with its environment (e.g., water or a biological target). nih.gov

An MD simulation of this compound would reveal the different shapes (conformations) the molecule can adopt and how it transitions between them. By analyzing the simulation trajectory, one can identify the most populated conformational states and calculate the root-mean-square deviation (RMSD) to understand the stability of the molecule's structure over the simulation time. nih.gov Such simulations are particularly powerful for understanding how the molecule might bind to a receptor, as they can capture the dynamic process of interaction and induced conformational changes.

Table 2: Illustrative Data from a Molecular Dynamics Simulation (Note: This table represents the type of data that would be obtained from an MD simulation of a small molecule like this compound in a solvent.)

Simulation ParameterIllustrative ResultDescription
Simulation Time100 nsThe total time the molecular motion was simulated.
Average RMSD1.5 ÅMeasures the average deviation of the molecule's backbone atoms from the initial structure, indicating stability.
Predominant ConformationExtended chainThe most frequently observed shape of the butylamine side chain during the simulation.
Solvent Accessible Surface Area (SASA)180 ŲThe surface area of the molecule exposed to the solvent, relevant for solubility and interaction studies.

Molecular Docking for Ligand-Target Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is frequently used to forecast the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. nih.gov This method is instrumental in forming hypotheses about the compound's potential biological targets and the nature of its interactions.

For thiazole-containing compounds, molecular docking studies have revealed common binding patterns and key interactions that contribute to their biological activity. These interactions often involve the thiazole ring itself, as well as various substituents.

The thiazole ring, with its sulfur and nitrogen heteroatoms, can participate in several types of interactions:

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.

π-π Stacking and π-Cation Interactions: The aromatic nature of the thiazole ring allows it to interact with aromatic residues (like phenylalanine, tyrosine, tryptophan) or charged residues in a protein's binding pocket. nih.gov

In numerous studies on related thiazole derivatives, docking simulations have successfully predicted binding modes within various enzyme active sites, such as protein kinases, EGFR, and DNA gyrase. nih.govnih.gov For instance, docking of thiazole-chalcone hybrids into the DNA gyrase B active site showed key interactions with residues like Asp73, Gly77, and Thr165. nih.gov Similarly, docking studies of thiazole derivatives as tubulin polymerization inhibitors identified interactions with the colchicine (B1669291) binding site. nih.gov

While a specific target for this compound is not defined, hypothetical docking could place the butan-1-amine side chain in a position to form salt bridges or hydrogen bonds via its primary amine, while the thiazole ring engages with other regions of a binding site. The specific orientation would depend entirely on the topology and amino acid composition of the target pocket.

A critical output of molecular docking is the binding affinity score, a calculated estimate of the binding free energy (ΔG) that indicates the stability of the ligand-target complex. impactfactor.org Lower, more negative scores typically suggest stronger, more favorable binding. Scoring functions are used to rank different potential ligands or different binding poses of the same ligand.

Studies on diverse thiazole derivatives demonstrate the utility of this approach. For example, in a study of thiazole-based thiazolidin-4-one derivatives, docking scores (binding affinities) ranged from -5.0 to -6.8 kcal/mol, with the most active compounds generally showing more favorable scores. impactfactor.org In another investigation of 1,3,4-thiadiazol-2-amide derivatives as FAK inhibitors, the most potent compound in vitro also exhibited a strong predicted binding affinity in docking simulations. nih.gov These scores help prioritize compounds for synthesis and biological testing.

The following table summarizes docking results from studies on various thiazole derivatives, illustrating the types of targets and binding affinities observed.

Thiazole Derivative ClassProtein TargetReported Binding Affinity/Score (kcal/mol)Key Interacting Residues
Thiazole-based Thiazolidin-4-onesS. aureus DNA gyrase (PDB: 1KZN)-5.0 to -6.8Not specified
Thiazol-benzimidazolesEGFRNot explicitly scored, but binding modes analyzedMet793, Leu718, Val726, Ala743, Lys745
Chalcone-thiazole HybridsDNA Gyrase B (PDB: 6J90)-6.4 to -8.5Asp73, Gly77, Ala53, Ile78, Pro79, Thr165
2,4-disubstituted ThiazolesTubulin (Colchicine site)-6.81 to -7.94Cys241, Leu242, Ala316, Val318
1,3,4-Thiadiazol-2-amidesFocal Adhesion Kinase (FAK)Not specifiedCys502, Gly503, Val484, Ala501

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are represented by mathematical equations that can be used to predict the activity or properties of new, untested molecules. laccei.org

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, hundreds or even thousands of descriptors can be calculated, falling into several categories:

Constitutional (1D/2D): Molecular weight, atom counts, bond counts.

Topological (2D): Descriptors based on the 2D graph of the molecule, describing size, shape, and branching (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Descriptors derived from the 3D structure, such as molecular surface area and volume.

Physicochemical: LogP (lipophilicity), molar refractivity (MR), polar surface area (TPSA).

Quantum-Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, derived from quantum mechanics calculations. researchgate.net

Given the large number of potential descriptors, a crucial step is feature selection, where statistical methods are used to identify the subset of descriptors that are most relevant to the biological activity being modeled. This prevents overfitting and creates more robust and interpretable models.

Once relevant descriptors are selected, a mathematical model is built to link them to the observed activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).

For example, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors used MLR to develop the following equation: pIC50 = -0.1207 AATSC4c -0.2878 *AATSC8c + 0.3065 *AATSC1p - 0.0665 *GATS5s - 0.1048 *VE2_Dzp +0.1411 *SaaS + 0.1325 *maxHBa + 0.2375JGI4 - 0.061 *ATSC8p - 6.2479 laccei.org

The quality and predictive power of a QSAR model are assessed through rigorous validation:

Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the model's robustness.

External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) is evaluated using metrics like the predictive R² (R²_pred).

Successful QSAR models for various thiazole derivatives have been developed, demonstrating the applicability of this approach to the chemical class.

Thiazole Derivative ClassBiological ActivityModeling MethodKey Statistical Parameters
Thiazole Derivatives5-Lipoxygenase InhibitionMLRR² = 0.626, R²_test = 0.621
Thiazole DerivativesPIN1 InhibitionMLR & ANNMLR: R² = 0.76, R²_test = 0.78; ANN: R² = 0.98, R²_test = 0.98
Aryl Thiazole DerivativesAntimicrobial (G+)2D-QSARr² = 0.9521, q² = 0.8619
Thiazolidine-4-onesAnti-tubercularMLRR² = 0.9092, R²_adj = 0.8950
Tetrahydrobenzo[d]thiazolesc-Met Kinase InhibitionMLR & ANNMLR: R² = 0.90; ANN: R² = 0.92

These models show that properties like polarizability, electronegativity, and surface area contributions can be key determinants of activity for thiazole-based compounds. nih.govresearchgate.net

Mechanistic Investigations through Computational Simulations

Beyond static docking, more advanced computational simulations like Molecular Dynamics (MD) can provide deeper insights into the dynamic behavior of a ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, water molecule displacement, and the stability of key interactions. nih.gov

For several thiazole derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. nih.gov By running simulations for tens or hundreds of nanoseconds, researchers can monitor metrics like:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand and protein backbone. A stable RMSD suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To track the persistence of specific hydrogen bonds over the course of the simulation.

In a study on chalcone-thiazole hybrids targeting DNA gyrase, MD simulations confirmed that the lead compound formed a stable complex within the binding site, validating the initial docking hypothesis. nih.gov Similarly, simulations of thiazole derivatives with the LasR protein of P. aeruginosa were used to confirm the stability of the protein-ligand complexes. nih.gov Such studies provide a more realistic and dynamic picture of the molecular recognition process, strengthening the hypotheses generated from molecular docking.

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of 2-aminothiazole (B372263) derivatives is often achieved through the Hantzsch thiazole synthesis. researchgate.net This reaction typically involves the condensation of a thiourea (B124793) or thioamide with an α-haloketone. For this compound, a plausible synthetic route would involve the reaction of a γ-halo-β-keto-amine precursor with a source of sulfur, such as thiourea.

Computational chemistry provides powerful tools to elucidate the intricate details of such reaction mechanisms. Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states that connect them.

Hypothetical Reaction Coordinate for Hantzsch-type Synthesis:

A theoretical investigation would typically start by optimizing the geometries of the reactants. The subsequent steps would involve locating the transition state for the initial nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by the transition state for the cyclization and subsequent dehydration steps.

Expected Data from a Computational Study:

A comprehensive computational analysis would yield a data table similar to the hypothetical one below, detailing the relative energies of the species involved in the reaction pathway.

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
ReactantsB3LYP/6-31G(d)0.0N/A
Transition State 1B3LYP/6-31G(d)ValueValue
IntermediateB3LYP/6-31G(d)ValueN/A
Transition State 2B3LYP/6-31G(d)ValueValue
ProductsB3LYP/6-31G(d)ValueN/A

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

The imaginary frequency is a key indicator of a true transition state, representing the vibrational mode along the reaction coordinate. The activation energy for each step can be calculated from the energy difference between the reactants (or intermediate) and the corresponding transition state. This analysis provides a deep understanding of the reaction kinetics and can guide the optimization of experimental conditions.

Tautomerism Studies via Computational Methods

Tautomerism is a common phenomenon in heterocyclic compounds, and this compound can potentially exist in different tautomeric forms. Specifically, amine-imine tautomerism is a possibility, involving the migration of a proton.

Computational methods are exceptionally well-suited to study the relative stabilities of tautomers. By calculating the electronic energy and Gibbs free energy of each possible tautomer, the most stable form in the gas phase and in different solvents can be predicted.

Potential Tautomers of this compound:

Amine Tautomer: The primary amino group is attached to the butyl chain.

Imine Tautomer: A proton has migrated from the amine to the thiazole ring nitrogen, forming an imine on the butyl chain and an N-H bond on the ring.

Illustrative Data from a Tautomerism Study:

A computational study on the tautomerism of this compound would generate data on the relative energies of the different forms, as shown in the hypothetical table below.

TautomerMethod/Basis SetRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
AmineB3LYP/6-311+G(d,p)0.00.0
ImineB3LYP/6-311+G(d,p)ValueValue

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into these calculations to understand the influence of the solvent on the tautomeric equilibrium. The predicted relative stabilities can then be correlated with experimental spectroscopic data, such as NMR or IR spectroscopy, to confirm the predominant tautomeric form in a given environment.

While direct computational studies on this compound are not currently available, the theoretical frameworks for reaction pathway elucidation, transition state analysis, and tautomerism studies are well-established. Future research in this area would provide valuable insights into the chemical behavior of this and related thiazole derivatives.

Structure Activity Relationship Sar Investigations of 1 1,3 Thiazol 4 Yl Butan 1 Amine Derivatives

Impact of Thiazole (B1198619) Ring Substituents on Biological Recognition

Positional isomerism plays a pivotal role in defining the potency, selectivity, and mode of action of thiazole-based compounds. nih.gov The spatial arrangement of substituents on the thiazole ring, or the point of attachment of the side chain to the ring, can significantly alter the molecule's ability to fit into a target's binding site.

Research on thiazole inhibitors has demonstrated that isomerism can either enhance or diminish enzyme binding and inhibitory potency. nih.gov For instance, studies on benzylidene-hydrazinyl-thiazoles revealed that the position of a methyl group on an associated piperidine (B6355638) ring was crucial; 4-methyl derivatives generally showed greater selectivity and established stronger molecular contacts with the target enzyme compared to their 3-methyl counterparts. nih.gov This highlights that even subtle changes in substituent positioning on auxiliary rings can have a profound impact.

Furthermore, moving the entire side chain to a different position on the thiazole ring can dramatically affect biological outcomes. An attempt to move a phenyl ring substituent from the 4-position of the thiazole to the 5-position resulted in a more linear analog with altered activity, demonstrating stronger growth-inhibitory effects but also increased antimigratory properties in cancer cells. nih.gov This indicates that the vector and orientation of the side chain relative to the thiazole core are critical for specific biological recognitions.

Table 1: Impact of Positional Isomerism on Biological Activity

Isomeric ChangeObservationImpact on ActivityReference
Methyl group shift on an associated ring (3-position vs. 4-position)4-methyl derivatives established more and stronger molecular contacts with the target enzyme.Positional change modulated selectivity and potency of enzyme inhibition. nih.gov
Shift of a phenyl ring on the thiazole (4-position vs. 5-position)Resulted in a more linear analog.Led to stronger growth inhibitory effects and different antimigratory activity. nih.gov

The electronic properties of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can modify the charge distribution across the thiazole ring, influencing its ability to form hydrogen bonds, and engage in π-π stacking or other non-covalent interactions. pharmaguideline.comacs.org Similarly, the size and shape (steric effects) of these substituents can dictate whether a molecule can physically access a binding pocket.

Studies have shown that introducing electron-withdrawing groups, such as nitro (−NO₂) or cyano (−CN), to a phenyl group attached to the thiazole ring can enhance inhibitory activity against certain enzymes like human carbonic anhydrase I. acs.org Conversely, the introduction of large halogen atoms, like bromine at the para-position, can decrease activity due to steric hindrance. acs.org However, context is key, as other studies have found that compounds with a 3-bromo group on a benzene (B151609) ring showed better inhibitory activity. nih.gov

The interplay between electronic and steric factors is complex. For example, some research has found that both electron-withdrawing groups (like −NO₂) and electron-donating groups (like −OCH₃) in the para position of a benzene ring attached to the thiazole can be beneficial for antifungal activity. nih.gov This suggests that the optimal electronic and steric profile is highly dependent on the specific biological target. In some cases, enriching the thiazole structure with more electron-donating functionalities is predicted to lead to the development of more potent drugs. researchgate.net

Table 2: Influence of Thiazole Substituents on Activity

Substituent TypeExample Group(s)Observed Effect on ActivityReference
Electron-Withdrawing (EWG)-NO₂, -CNEnhanced inhibitory activity against hCA I. acs.org
Electron-Donating (EDG)-OCH₃, Alkyl groupsBeneficial for some antifungal activities; may lead to more potent antidiabetic drugs. nih.govresearchgate.net
Halogens (Steric/Electronic)-Br, -ClActivity is position-dependent; large halogens can decrease activity (steric hindrance), while specific placements (e.g., 3-bromo) can enhance it. acs.orgnih.gov
Bulky GroupsLarge halogens, tert-butylCan decrease activity due to steric clashes within the binding site. acs.orgnih.gov

Role of the Butanamine Side Chain in Modulating Interactions

Varying the length of the alkyl chain can significantly impact a molecule's biological activity, primarily by altering its lipophilicity and steric profile. researchgate.netchemrxiv.org An optimal chain length often exists for a given target, balancing the need for sufficient hydrophobic interactions with the spatial constraints of the binding pocket.

In studies of related N-alkylamine derivatives, a clear structure-activity relationship with alkyl chain length is often observed. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons (n-dodecyl to n-hexadecyl) displayed the highest bactericidal effects, while those with shorter chains (fewer than 5 carbons) were inactive. chemrxiv.org This demonstrates a "cut-off effect," where chains that are too short fail to establish effective hydrophobic interactions.

The carbon atom of the butanamine chain attached to the thiazole ring (C1) is a chiral center. This means that 1-(1,3-thiazol-4-yl)butan-1-amine exists as two enantiomers (R and S forms). Stereochemistry is often a critical factor in biological activity, as the three-dimensional arrangement of atoms must be precise to complement the topology of the target's binding site.

Research on other chiral thiazole derivatives has confirmed the importance of stereochemistry in determining biological potency. For example, in a series of inhibitors for E. coli DNA gyrase, the S-isomers showed consistently stronger inhibitory activity than their corresponding R-counterparts. nih.gov This suggests that one enantiomer achieves a more optimal binding orientation, likely by placing key functional groups in the correct positions to interact with specific amino acid residues in the target protein, while the other enantiomer may fit poorly or not at all. Therefore, the biological evaluation of individual R- and S-enantiomers of this compound derivatives is essential for understanding their true therapeutic potential.

The primary amine (−NH₂) of the butanamine side chain is a key functional group, capable of acting as a hydrogen bond donor and serving as a point for salt formation, which can improve solubility. Modifying this group through derivatization, such as N-alkylation or N-acylation, can profoundly influence binding interactions and metabolic stability.

Studies on related 1,3-thiazole derivatives have explored the effects of such modifications. For example, when comparing amides with their corresponding reduced amine analogs, the biological activities were found to differ significantly. irb.hr Furthermore, N-methylation of the amine or amide nitrogen had varied effects; in some cases, it drastically reduced activity, while in others, it was necessary for inhibition. irb.hracademie-sciences.fr This indicates that the presence of an N-H group, which can act as a hydrogen bond donor, may be crucial for binding to some targets but detrimental for others.

In another approach, replacing the terminal amine with a carbalkoxy amino or aryl amino side chain at the second position of the thiazole scaffold was investigated. nih.gov The results showed that the biological activity of the carbalkoxy amino series was superior to the phenyl amino series, highlighting that optimization of this position can lead to better biological activity. nih.gov These findings underscore the importance of the terminal amine's chemical environment in defining the pharmacological profile of the compound.

Table 3: Summary of Side Chain SAR

ModificationKey FindingGeneral ImplicationReference
Alkyl Chain LengthOptimal activity often found with longer chains (e.g., C12-C16 in some systems), with a "cut-off" for short chains.Modulates lipophilicity and steric interactions. chemrxiv.org
StereochemistryS-isomers of some thiazole derivatives are more potent inhibitors than R-isomers.Precise 3D arrangement is critical for optimal binding site fit. nih.gov
Terminal Amine DerivatizationN-methylation and N-acylation can either increase or decrease activity depending on the target.Alters hydrogen bonding capacity and steric/electronic properties. irb.hracademie-sciences.fr

Conformational Flexibility and Rigidity in SAR

The conformational flexibility of the butylamine (B146782) side chain in this compound derivatives is a critical determinant of their biological activity. The rotation around the single bonds of the butyl group allows the molecule to adopt various spatial arrangements, influencing how it fits into a biological target's binding site. For instance, in a series of 1,3-thiazole derivatives investigated as cholinesterase inhibitors, the presence of rotatable bonds in benzyl (B1604629) amine analogues was found to be important for their activity. academie-sciences.fr This suggests that a degree of flexibility is necessary for these compounds to achieve an optimal binding conformation.

However, introducing rigidity into certain parts of the molecule can also enhance activity by reducing the entropic penalty upon binding. This can be achieved by incorporating cyclic structures or double bonds. For example, the planarity of the 1,3-thiazole ring itself, a five-membered system with delocalized π-electrons, provides a rigid anchor for the flexible butylamine side chain. vulcanchem.com The interplay between the flexible side chain and the rigid aromatic core is crucial for receptor interaction.

Studies on related heterocyclic compounds, such as 4-thiazolidinones, have highlighted the importance of the C5 substituent's nature in determining biological activity. The conjugation of a C5-ene fragment to the C4 carbonyl group introduces a degree of rigidity and specific electronic properties that can make these compounds more reactive and potent. ump.edu.pl While structurally different from this compound, this principle of strategic rigidification can be applied to its derivatives. For example, constraining the butylamine side chain within a cyclic system could lock the molecule in a more bioactive conformation, leading to enhanced potency.

The table below illustrates the impact of conformational elements on the activity of some thiazole derivatives.

Compound TypeConformational FeatureImpact on Activity
Benzyl amine analogues of 1,3-thiazoleRotatable bonds in the benzyl unitImportant for activity academie-sciences.fr
1,3-Thiazole corePlanar and rigidProvides a stable anchor for side chains vulcanchem.com
5-ene-4-thiazolidinonesRigidified C5-ene fragmentEnhances electrophilicity and potential for interaction ump.edu.pl

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, key pharmacophoric features can be inferred from structure-activity relationship studies of analogous compounds.

The primary amine group at the C1 position of the butyl chain is a significant feature, introducing polarity and the capacity for hydrogen bonding. vulcanchem.com This group can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand in the binding pocket of a receptor. Additionally, the nitrogen atom in the 1,3-thiazole ring can act as a hydrogen bond acceptor.

The aromatic 1,3-thiazole ring itself is another key pharmacophoric element. Its ability to participate in π-π stacking or hydrophobic interactions with aromatic residues in a binding site is a common feature in drug-receptor interactions. The substitution pattern on the thiazole ring can modulate these interactions. For instance, electrophilic substitution preferentially occurs at the C5 position, followed by the C4 position, while nucleophilic substitution takes place at the C2 position. fabad.org.tr This highlights the distinct electronic nature of different positions on the ring, which can be exploited in drug design.

In a study of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors, the presence of a 3,4,5-trimethoxyphenyl unit and an appropriate distance and dihedral angle between the aromatic rings were identified as common structural features of potent inhibitors. nih.gov This suggests that the spatial arrangement of aromatic and hydrogen-bonding groups is critical. For this compound derivatives, the key pharmacophoric features would likely include:

A hydrogen bond donor (the primary amine).

A hydrogen bond acceptor (the thiazole nitrogen).

A hydrophobic/aromatic region (the thiazole ring).

A specific spatial relationship between these features, dictated by the flexible butyl chain.

The following table summarizes the key pharmacophoric features and their potential roles in biological activity.

Pharmacophoric FeaturePotential Role in Biological Activity
Primary Amine (H-bond donor)Anchoring the molecule in the binding site through hydrogen bonding. vulcanchem.com
Thiazole Nitrogen (H-bond acceptor)Forming hydrogen bonds with the biological target.
Thiazole Ring (Aromatic/Hydrophobic)Engaging in π-π stacking or hydrophobic interactions. nih.gov
Butyl Chain (Flexible Linker)Allowing for optimal positioning of the pharmacophoric groups in the binding site. academie-sciences.fr

Predictive SAR Modeling for Rational Design

Predictive Structure-Activity Relationship (SAR) modeling is a computational approach that aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, un-synthesized compounds, thereby guiding rational drug design. nih.gov For this compound derivatives, several quantitative structure-activity relationship (QSAR) and pharmacophore modeling approaches can be employed.

3D-QSAR studies, for example, correlate the physicochemical properties of molecules in their 3D space with their biological activity. researchgate.net This can help in understanding how the shape and electronic properties of the this compound scaffold and its substituents influence their interaction with a biological target. By aligning a set of active and inactive derivatives, a 3D grid is generated, and the steric and electrostatic fields are calculated at each grid point. These fields are then used as descriptors to build a predictive QSAR model.

Pharmacophore modeling can also be used in a predictive manner. Once a pharmacophore model is developed based on a set of active compounds, it can be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophoric requirements. This approach is particularly useful in the early stages of drug discovery to identify novel scaffolds.

The rational design of novel this compound derivatives would involve an iterative cycle of design, synthesis, and testing, guided by predictive SAR models. For example, a QSAR model might predict that a specific substitution pattern on the thiazole ring would lead to enhanced activity. This hypothesis can then be tested by synthesizing and evaluating the proposed compound. The new data point can then be used to refine the QSAR model, leading to a more robust predictive tool.

The table below outlines some predictive SAR modeling techniques and their application in the rational design of this compound derivatives.

Modeling TechniqueDescriptionApplication in Rational Design
3D-QSARCorrelates 3D molecular fields (steric, electrostatic) with biological activity. researchgate.netTo predict the activity of new derivatives and guide the design of compounds with optimal shape and electronic properties.
Pharmacophore ModelingIdentifies the essential 3D arrangement of functional groups required for activity.To screen virtual libraries for new hits and to design novel scaffolds that match the pharmacophore. nih.gov
Molecular DockingPredicts the binding mode and affinity of a ligand to a biological target.To visualize and understand the interactions between the derivatives and their target, and to prioritize compounds for synthesis.

Biological Target Identification and Mechanistic Elucidation Research

Identification of Specific Protein and Enzyme Targets

Discovering the specific proteins and enzymes with which 1-(1,3-Thiazol-4-yl)butan-1-amine interacts is the primary step in characterizing its biological function.

A variety of sophisticated techniques are available for identifying the molecular targets of a novel compound. Affinity chromatography, for instance, would involve immobilizing this compound on a solid support and then passing a mixture of cellular proteins through it. Proteins that bind to the compound can be isolated and identified using mass spectrometry. Another powerful approach is chemical proteomics, which uses chemical probes derived from the compound to label and identify interacting proteins directly within a complex biological sample. Additionally, computational methods, such as molecular docking, could be used to predict potential binding partners by simulating the interaction of this compound with the three-dimensional structures of known proteins.

Once potential targets are identified, validation is crucial to confirm a genuine and biologically relevant interaction. This can be achieved through several methods. Genetic approaches, such as siRNA or CRISPR-Cas9 to knockdown or knockout the gene encoding the putative target protein, would allow researchers to observe if the biological effects of this compound are diminished or absent. Biochemical validation often involves in vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify the binding affinity and kinetics between the compound and the purified target protein. Cellular thermal shift assays (CETSA) can also be employed to demonstrate direct target engagement within a cellular context.

Enzyme Inhibition and Activation Studies

Should the identified target of this compound be an enzyme, detailed studies are necessary to characterize the nature of this interaction.

Enzyme kinetic studies are performed to determine whether the compound acts as an inhibitor or an activator. If it is an inhibitor, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) would be determined by measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations. These data are then plotted using methods like the Lineweaver-Burk or Michaelis-Menten plots to visualize the inhibition pattern. Key parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC₅₀) would be calculated to quantify the inhibitor's potency.

A hypothetical data table for such an analysis is presented below:

Kinetic ParameterValue
IC₅₀ (µM) Data not available
K_i (µM) Data not available
Type of Inhibition Data not available

Understanding how the chemical structure of this compound relates to its effect on an enzyme is a critical aspect of medicinal chemistry. This involves synthesizing and testing a series of structural analogs of the compound to establish a structure-activity relationship (SAR). By systematically modifying different parts of the molecule, such as the thiazole (B1198619) ring, the butyl chain, and the amine group, researchers can identify the key chemical features required for its enzymatic activity. X-ray crystallography or cryo-electron microscopy could potentially be used to determine the three-dimensional structure of the compound bound to the enzyme, providing a detailed picture of the binding interactions at the atomic level and guiding the design of more potent and selective modulators.

Receptor Binding Profiling and Functional Characterization

If this compound is found to interact with a receptor, its binding profile and functional effects must be characterized.

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. This involves competing the unlabeled compound against a radioactively labeled ligand known to bind to the target receptor. The concentration of the compound that displaces 50% of the radioligand (the IC₅₀ value) is determined, from which the binding affinity (K_i) can be calculated. A broad panel of receptor binding assays would be used to assess the selectivity of this compound.

Following binding assessment, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This involves measuring the receptor's response in a cellular system, such as changes in second messenger levels (e.g., cAMP or Ca²⁺), gene expression, or cellular proliferation.

A hypothetical data table for receptor binding profiling is presented below:

Receptor TargetBinding Affinity (K_i, nM)Functional Activity
e.g., Dopamine D2Data not availableData not available
e.g., Serotonin 5-HT2AData not availableData not available
e.g., Adrenergic α1Data not availableData not available

Affinity Determination and Selectivity Assessment (e.g., Histamine (B1213489) H3 Receptor Antagonism)

No studies detailing the binding affinity (such as Ki or IC50 values) of this compound for the histamine H3 receptor or any other biological target have been found. Consequently, its selectivity profile against a panel of other receptors or enzymes is also unknown.

Agonist, Antagonist, and Modulator Properties

There is no available information to classify this compound as an agonist, antagonist, or modulator at any specific receptor. Functional assays are required to determine how this compound affects the activity of a biological target upon binding.

Cellular and Subcellular Localization Studies

Research on the cellular and subcellular distribution of this compound is not present in the public domain. Such studies would be necessary to understand where the compound accumulates within cells and tissues, providing clues about its potential sites of action.

Elucidation of Molecular Mechanisms of Action

Without identification of a specific biological target, the molecular mechanism of action for this compound cannot be described. Elucidating its mechanism would require further investigation into the signaling pathways and molecular interactions it influences following target engagement.

Applications in Chemical Biology and Lead Compound Optimization

Utilization of 1-(1,3-Thiazol-4-yl)butan-1-amine as a Core Scaffold for Chemical Biology Probes

A core scaffold is a central molecular framework upon which chemical modifications can be made to create a library of related compounds. The this compound structure is well-suited for this purpose. The primary amine group provides a convenient handle for the attachment of various functional groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, which are essential components of chemical biology probes. These probes are instrumental in studying biological systems by allowing for the visualization, identification, and functional characterization of target proteins and other biomolecules.

The thiazole (B1198619) ring itself can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. By systematically modifying the substituents on the thiazole ring and the butylamine (B146782) side chain, researchers can develop probes with high affinity and selectivity for specific biological targets.

Development as a Lead Compound for Further Investigation

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships, requiring modification to improve its properties. The thiazole moiety is a well-established pharmacophore found in numerous approved drugs, suggesting that this compound could serve as a promising lead compound.

The development process would typically involve initial screening of the compound against a panel of biological targets to identify any "hit" activity. Once a desirable biological activity is confirmed, the compound would become a lead for further optimization. Its relatively simple structure provides ample opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Strategies for Bioactivity Optimization

Once a lead compound is identified, the subsequent phase of drug discovery focuses on optimizing its biological activity. This involves a cyclical process of designing, synthesizing, and testing new analogs.

Design and Synthesis of Focused Compound Libraries:Based on the initial structure-activity relationships (SAR) derived from preliminary screening, medicinal chemists can design and synthesize focused libraries of compounds around the this compound scaffold. These libraries would explore a range of modifications, such as:

Varying the substituents on the thiazole ring to probe the binding pocket of the target.

Altering the length and branching of the alkyl chain to optimize interactions and physical properties.

Modifying the amine group to a secondary or tertiary amine, or replacing it with other functional groups to modulate basicity and hydrogen bonding capacity.

Contribution to Understanding Biological Pathways and Systems

Thiazole-containing compounds have been instrumental in elucidating various biological pathways. By developing potent and selective inhibitors or probes based on the this compound scaffold, researchers can investigate the role of specific enzymes or receptors in cellular signaling and disease processes. For instance, if a derivative of this compound is found to inhibit a particular kinase, it could be used to study the downstream effects of that kinase's activity and its involvement in diseases like cancer.

Integration of Experimental and Computational Design Cycles

The most effective lead optimization strategies integrate both experimental and computational approaches in an iterative cycle. The process typically begins with the experimental testing of an initial set of compounds. The resulting biological data is then used to build and refine computational models (e.g., QSAR models, pharmacophore models). These models, in turn, guide the design of the next generation of compounds to be synthesized and tested. This synergistic approach allows for a more rational and efficient exploration of the chemical space, ultimately leading to the identification of drug candidates with improved properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1,3-Thiazol-4-yl)butan-1-amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via the Hantzsch thiazole synthesis, where a β-keto amine reacts with thiourea or thioamide derivatives under acidic conditions. Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Purity validation should employ HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1^1H/13^13C NMR to confirm the amine and thiazole moieties (e.g., δ 8.2–8.5 ppm for thiazole protons). IR spectroscopy can identify N-H stretches (~3300 cm1^{-1}) and C=N/C-S bonds in the thiazole ring. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation. For structural ambiguity, 2D NMR (COSY, HSQC) resolves connectivity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. Waste should be segregated into halogenated organic containers and processed by certified waste management services. Emergency protocols for spills include neutralization with sodium bicarbonate and adsorption via vermiculite .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., anisotropic displacement, twinning) be addressed for this compound?

  • Methodology : Use SHELXL for refinement, applying the RIGU command to constrain anisotropic displacement parameters. For twinned data, employ the TWIN/BASF commands in SHELXL. Validate refinement with R-factors (R1<0.05R_1 < 0.05) and residual electron density maps. Visualization tools like ORTEP-3 (Windows GUI) aid in interpreting thermal ellipsoids .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodology : Conduct in vitro assays (e.g., antimicrobial, enzyme inhibition) with derivatives modified at the thiazole or amine groups. Pair results with molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., bacterial dihydrofolate reductase). Compare SAR trends with structurally related compounds like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .

Q. How can computational methods predict the physicochemical properties of this compound?

  • Methodology : Perform DFT calculations (Gaussian 16, B3LYP/6-31G**) to optimize geometry and compute electrostatic potential surfaces. Solubility and logP can be predicted via COSMO-RS. Validate computational results with experimental data (e.g., HPLC retention times, partition coefficients) .

Q. What validation parameters are essential for quantifying this compound using spectrophotometric methods?

  • Methodology : Follow ICH guidelines:

  • Linearity : R20.995R^2 \geq 0.995 over 0.1–10 µg/mL.
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1).
  • Accuracy : Spike recovery (98–102%) in triplicate.
  • Precision : %RSD < 2% for intra/inter-day assays. Reference methods from triazole bromide validation studies .

Q. How can contradictory experimental data (e.g., conflicting NMR shifts or bioassay results) be resolved?

  • Methodology : Re-examine sample purity (HPLC, HRMS) and solvent effects (DMSO vs. CDCl3_3). For bioassays, validate cell line viability and control for batch-to-batch reagent variability. Statistical tools (ANOVA, Grubbs’ test) identify outliers. Cross-reference crystallographic data (e.g., bond lengths/angles) with computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.